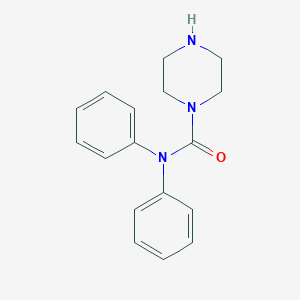

Piperazine-1-carboxylic acid diphenylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperazine-1-carboxylic acid diphenylamide is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various piperazine derivatives and their synthesis, which can provide insights into the general class of piperazine compounds. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities .

Synthesis Analysis

The synthesis of piperazine derivatives can be complex and involves multiple steps. For instance, the synthesis of 1,4-piperazine-2,5-dione was achieved over six steps from a precursor, yielding a 23% final product . Another example is the synthesis of cis-2,6-disubstituted N-aryl piperazines via Pd-catalyzed carboamination reactions, which is a concise and modular approach . Additionally, modifications to the piperazine ring, such as the introduction of nitrogen into the aromatic ring or expansion to a bicyclic moiety, have been used to improve bioavailability and retain biological activity .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using techniques such as X-ray crystallography. For example, the crystal packing of piperazinediones derived from various precursors has been determined, revealing different hydrogen-bonding networks and supramolecular organizations . The introduction of substituents can influence the molecular dipoles and the overall crystal packing .

Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions. The hydrosilylation of N-aryl imines using piperazine-derived Lewis basic catalysts is one such reaction, which can yield high enantioselectivities and isolated yields . The reactivity of these compounds can be tuned by modifying substituents on the piperazine ring, which can affect the catalyst's enantioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the introduction of polar or dipolar substituents can affect the compound's solubility and its ability to form specific supramolecular structures . These properties are crucial for the compound's biological activity and its potential as a pharmaceutical agent. Some piperazine derivatives also exhibit calcium antagonistic and antioxidative activities, which can be evaluated through biological assays . The bioavailability and serum half-life of these compounds are important factors in their development as drugs .

Wissenschaftliche Forschungsanwendungen

Antiplatelet Aggregation Activity

Piperazine derivatives have been synthesized and evaluated for their potential in inhibiting platelet aggregation. Notably, compounds featuring piperazine scaffolds, such as N1-[1-(4-bromobenzyl)-3-piperidino-carbonyl]-N4-(2-chlorophenyl)-piperazine hydrobromide, demonstrated significant antiplatelet aggregating properties at a concentration of 0.06 μM. This indicates the potential application of piperazine-1-carboxylic acid diphenylamide derivatives in developing treatments for conditions related to platelet aggregation (Youssef et al., 2011).

Anticancer Activity

The novel compound 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208) has shown promising in vivo and in vitro anticancer activity with low toxicity. This highlights the therapeutic potential of this compound derivatives in cancer treatment, showcasing their ability to inhibit tumor growth effectively (Jiang et al., 2007).

Antidepressant Properties

The piperazine derivative 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (PPMP) exhibits antidepressant-like effects, implicating the involvement of serotonergic and catecholaminergic systems. This suggests the potential of piperazine derivatives in developing new treatments for depression (Galdino et al., 2015).

Antimicrobial and Antioxidant Activities

Piperazine derivatives have also been identified with significant antimicrobial and antioxidant activities, indicating their broad spectrum of potential therapeutic applications beyond the central nervous system. For instance, compounds synthesized from 1-(1,4-benzodioxane-2-carbonyl)piperazine have shown promising results against bacterial and fungal strains, as well as moderate antioxidant activity (Mallesha & Mohana, 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

N,N-diphenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c21-17(19-13-11-18-12-14-19)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRSOLXZAPIGQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328487 |

Source

|

| Record name | Piperazine-1-carboxylic acid diphenylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1804-36-0 |

Source

|

| Record name | Piperazine-1-carboxylic acid diphenylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)